3-Chloro-1-methyl-1H-1,2,4-triazole
Overview
Description
3-Chloro-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in many studies . For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The structure is characterized by a five-membered ring containing three nitrogen atoms.
Chemical Reactions Analysis
Triazoles and their derivatives are known to undergo various chemical reactions . For example, 1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Scientific Research Applications
Therapeutic and Biological Activities
3-Chloro-1-methyl-1H-1,2,4-triazole and its derivatives have been a focal point in pharmaceutical research due to their diverse biological activities. Triazoles, in general, are known for their broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Specifically, 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families have seen extensive research and development, leading to the creation of new drugs targeting various diseases and conditions (Ferreira et al., 2013).
Physicochemical and Thermal Properties
Research has delved into understanding the physicochemical and thermal properties of triazole compounds, focusing on how modifications like biofield treatment can influence these characteristics. Studies have shown alterations in crystallite size, melting temperature, and thermal decomposition temperature of treated 1,2,4-triazole samples, suggesting the potential for fine-tuning these materials for specific applications (Trivedi et al., 2015).
Synthesis and Chemical Modeling
The synthesis and physicochemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been extensively studied. These derivatives find applications not just in the pharmaceutical field but also in engineering, metallurgy, and agriculture, showcasing their versatility. The ongoing research emphasizes the need for more efficient synthesis methods, considering aspects of green chemistry and sustainability (Parchenko, 2019).
Industrial Applications
The amino derivatives of 1,2,4-triazoles serve as vital raw materials in fine organic synthesis industries. They are employed in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, illustrating the compound's significant industrial value (Nazarov et al., 2021).
Development of Proton-Conducting Membranes
1H-1,2,4-triazole and its derivatives are promising materials for the development of proton-conducting fuel cell membranes. Their inclusion in electrolyte membranes enhances characteristics like thermal stability, electrochemical stability, mechanical strength, and ionic conductivity, marking their significance in the field of energy and biotechnology (Prozorova & Pozdnyakov, 2023).
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with enzymes and proteins due to the presence of nitrogen atoms .
Mode of Action
The nitrogen atoms in the triazole moiety are known to actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
The interaction of triazole compounds with enzymes suggests that they may influence various biochemical pathways, depending on the specific enzymes they target .
Pharmacokinetics
Its physical properties such as a density of 146g/cm3, boiling point of 2352ºC at 760 mmHg, and a flash point of 961ºC have been reported . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Triazole compounds are often associated with anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
3-Chloro-1-methyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in enzyme inhibition and antimicrobial activity. This compound interacts with specific enzymes involved in various biological processes. For instance, it has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular functions. The triazole ring structure of this compound allows it to bind to enzyme active sites, leading to enzyme inhibition . Additionally, this compound exhibits antimicrobial properties, making it effective against a range of bacterial and fungal strains.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. The triazole ring structure allows this compound to bind to enzyme active sites, leading to enzyme inhibition . This binding interaction can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial activity and enzyme inhibition. At high doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed in animal studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can inhibit the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the nucleus, cytoplasm, or other organelles, depending on the presence of specific targeting signals . The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules in various cellular compartments .
Properties
IUPAC Name |
3-chloro-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-2-5-3(4)6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABSISQYPJJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205187 | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-92-3 | |
Record name | 3-Chloro-1-methyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56616-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3-chloro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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